Confirmed Chemical Identity: Structural Differentiation from a Closely Related Crystalline Analog
WAY-313356 is structurally distinguished from a closely related crystalline analog, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, by its S-alkyl substituent. X-ray crystallography of the analog (C₁₅H₁₁N₅S) confirms the solid-state conformation of the core 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole scaffold, with a crystallographic R factor of 0.0485 [1]. This validates the expected geometry of the shared core in WAY-313356, but the replacement of the acetonitrile group with a phenylethanone moiety in WAY-313356 (C₂₁H₁₆N₄OS) introduces a significantly larger and more hydrophobic S-alkyl tail [2]. This structural divergence directly impacts physicochemical properties and potential intermolecular interactions.
| Evidence Dimension | Molecular conformation and substituent identity |
|---|---|
| Target Compound Data | C₂₁H₁₆N₄OS; S-alkyl group is a 2-oxo-2-phenylethyl moiety [2]. |
| Comparator Or Baseline | C₁₅H₁₁N₅S; S-alkyl group is an acetonitrile moiety; orthorhombic crystal system, space group Pbca, R gt(F) = 0.0485 [1]. |
| Quantified Difference | Difference in molecular formula (C₂₁H₁₆N₄OS vs. C₁₅H₁₁N₅S) and S-alkyl chain length and functionality. |
| Conditions | X-ray diffraction analysis at 296.15 K (for the comparator) [1]. |
Why This Matters
Structural confirmation ensures procurement of the correct chemical entity, which is critical for SAR studies where even minor alkyl chain modifications can abolish or invert biological activity.
- [1] Wang, Y., et al. (2022). Crystal structure of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, C₁₅H₁₁N₅S. *Zeitschrift für Kristallographie - New Crystal Structures*, 237(1), 153-155. View Source
- [2] PubChem. (2026). Compound Summary for CID 1150522: 1-phenyl-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone. National Center for Biotechnology Information. View Source
